molecular formula C15H15NO3 B13876189 Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate CAS No. 208580-24-9

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate

Cat. No.: B13876189
CAS No.: 208580-24-9
M. Wt: 257.28 g/mol
InChI Key: LAJUXAXDEZKHRA-UHFFFAOYSA-N
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Description

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its broad spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes via thermally induced reactions or microwave-assisted cyclocondensation . The resulting ester derivatives can be further hydrolyzed under acid-catalyzed conditions to furnish the desired quinoline carboxylate.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .

Scientific Research Applications

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibit topoisomerase enzymes, and interact with various receptors and enzymes in biological systems. These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects .

Properties

CAS No.

208580-24-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-4-10-6-7-11-13(8-10)16(3)9-12(14(11)17)15(18)19-5-2/h4,6-9H,1,5H2,2-3H3

InChI Key

LAJUXAXDEZKHRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C=C)C

Origin of Product

United States

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